N-Desethyl Vardenafil-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Desethyl Vardenafil-d8 is a deuterium-labeled version of N-Desethyl vardenafil . It is a metabolite of vardenafil, a phosphodiesterase 5 inhibitor, formed by the action of cytochrome P450 (CYP)3A4 and CYP3A5 .
Synthesis Analysis
The synthesis of N-Desethyl Vardenafil-d8 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, largely as tracers for quantitation during the drug development process . A detailed procedure for simultaneous analysis of typical ED drugs (sildenafil, vardenafil, tadalafil) and their metabolites in human blood and urine by isotope dilution liquid chromatography-tandem mass spectrometry (LC–MS–MS) has been established .Molecular Structure Analysis
The molecular formula of N-Desethyl Vardenafil-d8 is C21H20D8N6O4S . The average mass is 460.550 Da and the monoisotopic mass is 460.189270 Da .Chemical Reactions Analysis
N-Desethyl Vardenafil-d8, like other ED drugs, can be analyzed in human blood and urine samples using isotope dilution LC–MS–MS . The recovery rates of the drugs, metabolites, and internal standards from whole blood and urine ranged from 80.7 to 127% .Scientific Research Applications
Proteomics Research
N-Desethyl Vardenafil-d8: is utilized in proteomics to study protein interactions and modifications. Its stable isotope labeling helps in quantifying and identifying proteins, particularly in mass spectrometry-based applications .
Pharmacokinetics
Researchers use this compound to understand the metabolic pathways of Vardenafil, its parent drug. By tracking the labeled metabolite, scientists can gain insights into the drug’s absorption, distribution, metabolism, and excretion (ADME) processes .
Neurology
In neurology, N-Desethyl Vardenafil-d8 serves as a reference material for analytical standards. It aids in the research of neurological disorders by providing a consistent benchmark for comparative studies .
Phosphodiesterase (PDE) Inhibition Studies
As a metabolite of a known PDE5 inhibitor, this compound is pivotal in studying the inhibition effects on phosphodiesterase enzymes. This is crucial for developing treatments for diseases like erectile dysfunction and pulmonary hypertension .
Memory, Learning, and Cognition
The compound’s role in PDE inhibition also extends to cognitive research. It’s used to explore the potential therapeutic effects of PDE inhibitors on memory enhancement and learning processes .
Parkinson’s Disease Research
N-Desethyl Vardenafil-d8: is employed in the study of Parkinson’s disease. It helps in examining the efficacy of PDE inhibitors in alleviating symptoms and slowing disease progression .
Schizophrenia Research
This labeled metabolite is used in schizophrenia research to investigate the biochemical pathways involved in the disease and to assess the impact of various PDE inhibitors on these pathways .
properties
IUPAC Name |
2-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4S/c1-4-6-18-23-14(3)19-21(28)24-20(25-27(18)19)16-13-15(7-8-17(16)31-5-2)32(29,30)26-11-9-22-10-12-26/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,24,25,28)/i9D2,10D2,11D2,12D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUKNGDVADFTHE-PMCMNDOISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desethyl Vardenafil-d8 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.